1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one
Description
1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(2-ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-4-15-12-6-5-9-13(12)11(14)8-7-10(2)3/h7,12H,4-6,8-9H2,1-3H3 |
InChI Key |
QNTQRYJHDPBAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN1C(=O)CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with an appropriate alkylating agent under controlled conditions . The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction . Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity . This interaction can result in biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with significant biological activity.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Piperidine: A six-membered nitrogen-containing heterocycle with widespread use in medicinal chemistry.
Uniqueness
1-(2-Ethoxypyrrolidin-1-yl)-4-methylpent-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
